4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the hydroxy, methoxy, and methyl groups through various substitution reactions. The final step involves the addition of the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H30N2O5 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
4-[6-(4-methoxyphenyl)-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H30N2O5/c1-19-7-9-20(10-8-19)22-17-25-30(27(34)18-22)31(21-11-13-23(38-2)14-12-21)33(28(35)15-16-29(36)37)26-6-4-3-5-24(26)32-25/h3-14,22,31-32H,15-18H2,1-2H3,(H,36,37) |
InChI Key |
ZWCCIAFPQROLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.